2-tert-Butoxypropan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
94023-15-1 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
GIWJLGYZXWVBDL-ZCFIWIBFSA-N |
SMILES |
CC(CO)OC(C)(C)C |
Isomeric SMILES |
C[C@H](CO)OC(C)(C)C |
Canonical SMILES |
CC(CO)OC(C)(C)C |
Origin of Product |
United States |
Nomenclature and Isomeric Considerations of 2 Tert Butoxypropan 1 Ol
Systematic and Common Naming Conventions for Butoxypropanols
The naming of butoxypropanols follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). msu.eduvanderbilt.edu The parent chain, a three-carbon propane (B168953) backbone with a hydroxyl (-OH) group, is identified first. The position of the hydroxyl group and the butoxy group are indicated by numbers. For 2-tert-butoxypropan-1-ol, the "-ol" suffix signifies the alcohol functional group, which is located on the first carbon of the propane chain. The "2-tert-butoxy" prefix indicates that a tert-butoxy (B1229062) group (–O–C(CH₃)₃) is attached to the second carbon. chiralen.comchemicalbook.com
Common names are also used, though they can sometimes be less specific. For instance, the general term "propylene glycol mono-tert-butyl ether" might be used, but this name could ambiguously refer to either this compound or its isomer, 1-tert-butoxypropan-2-ol.
Structural Isomerism within Butoxypropanol Derivatives
Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. savemyexams.com Butoxypropanol, with the molecular formula C₇H₁₆O₂, exists in several isomeric forms, including variations in the position of the butoxy and hydroxyl groups along the propanol (B110389) backbone. ontosight.ainih.govnih.gov
| Isomer Name | Molecular Formula | Structure |
| This compound | C₇H₁₆O₂ | CH₃CH(OC(CH₃)₃)CH₂OH |
| 1-tert-Butoxypropan-2-ol | C₇H₁₆O₂ | (CH₃)₃COCH₂CH(OH)CH₃ |
| 1-Butoxy-2-propanol | C₇H₁₆O₂ | CH₃CH(OH)CH₂O(CH₂)₃CH₃ |
| 2-Butoxy-1-propanol | C₇H₁₆O₂ | CH₃(CH₂)₃OCH(CH₃)CH₂OH |
A key structural isomer of this compound (sometimes referred to as the β-isomer) is 1-tert-butoxypropan-2-ol (the α-isomer). The primary distinction lies in the attachment points of the tert-butoxy and hydroxyl groups to the propane chain. In this compound, the tert-butoxy group is on the second carbon, and the hydroxyl group is on the first. chiralen.comchemicalbook.com Conversely, in 1-tert-butoxypropan-2-ol, the tert-butoxy group is on the first carbon, and the hydroxyl group is on the second. This difference in structure can lead to variations in physical and chemical properties.
Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. docbrown.infomasterorganicchemistry.com The second carbon atom in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (–CH₂OH), and a tert-butoxy group. This chirality means that this compound can exist as a pair of enantiomers: (R)-2-tert-butoxypropan-1-ol and (S)-2-tert-butoxypropan-1-ol.
Enantiomers are non-superimposable mirror images of each other and can have distinct biological activities and interactions with other chiral molecules. numberanalytics.comamericanpharmaceuticalreview.com The term "chiral purity" or "enantiomeric purity" refers to the measure of a single enantiomer in a mixture. mdpi.com Achieving high chiral purity is often a critical aspect of synthesizing chiral compounds for specific applications, particularly in pharmaceuticals and materials science. numberanalytics.comsmolecule.com
Implications of Isomeric Purity for Advanced Chemical Research
The purity of isomeric forms, both structural and stereoisomeric, has significant consequences in advanced chemical research. In fields like organic synthesis, the presence of isomeric impurities can affect the yield and selectivity of reactions. For instance, in the development of organic field-effect transistors, the coexistence of isomers has been shown to create trap states that degrade device performance. researchgate.net
In pharmaceutical research, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. americanpharmaceuticalreview.commdpi.com Regulatory agencies often require the development of single-enantiomer drugs to ensure safety and efficacy. americanpharmaceuticalreview.com Therefore, analytical methods to separate and quantify isomers are crucial. mdpi.com The unique properties of each isomer of butoxypropanol can be leveraged in various applications, from solvents in coatings and cleaners to intermediates in the synthesis of more complex molecules. ontosight.ai The ability to produce and analyze isomerically pure this compound is essential for its application in research areas that demand high chemical specificity.
Advanced Synthetic Methodologies for 2 Tert Butoxypropan 1 Ol
Catalytic Etherification Strategies
The industrial production of propylene (B89431) glycol tert-butyl ether, which includes 2-tert-butoxypropan-1-ol, primarily involves the reaction of isobutylene (B52900) with an excess of propylene glycol. nih.gov This process is facilitated by a catalyst and typically results in a mixture of isomers. nih.govwho.int The reaction yields a crude product containing the desired ether, by-products like di-tert-butyl propylene glycol, and unreacted starting materials. nih.gov Distillation is then employed to separate the isomers and purify the final product. nih.gov
Application of Solid-Resin Etherification Catalysts
A key advancement in the synthesis of propylene glycol ethers is the use of solid-resin etherification catalysts. nih.govwho.intnih.gov These catalysts, such as the strongly acidic ion-exchange resin Amberlyst 15, are preferred for their high thermal stability and reusability. The use of a solid-resin catalyst in the reaction between isobutylene and propylene glycol is a common manufacturing method. who.intnih.gov This method is advantageous as it allows for continuous production, with some catalysts demonstrating lifetimes exceeding 1,000 hours.
The reaction mechanism involves the acid-catalyzed etherification of propylene glycol with tert-butanol (B103910). The hydroxyl group of propylene glycol undergoes a nucleophilic substitution reaction with the tert-butyl group from tert-butanol. This process is typically carried out in a non-polar solvent like hexane (B92381).
Optimization of Reaction Conditions for Isomeric Selectivity
Controlling the reaction conditions is crucial for achieving high isomeric selectivity. The synthesis of propylene glycol mono-tert-butyl ether typically yields a mixture of the α-isomer (1-tert-butoxypropan-2-ol) and the β-isomer (this compound). who.intwho.int The α-isomer is thermodynamically favored and is the predominant product. who.intwho.int By carefully controlling the synthesis conditions, the proportion of the α-isomer can be increased to over 99%. who.intwho.int
Key parameters that are optimized include the molar ratio of reactants, temperature, and solvent system. For instance, a 1:2 molar ratio of propylene glycol to tert-butanol is often used to drive the reaction equilibrium towards the product. The reaction is typically conducted at elevated temperatures, between 40–60°C, to enhance the reaction kinetics without promoting unwanted side reactions. One specific method using an Amberlyst 15 catalyst in hexane at 40°C for 7 hours resulted in an 84.8% yield of 1-tert-butoxy-2-propanol (B1216398) with minimal side products.
Table 1: Reaction Parameters for Catalytic Etherification
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Amberlyst 15 (strongly acidic ion-exchange resin) | High thermal stability and reusability. |
| Reactants | Propylene glycol and tert-butanol | Direct acid-catalyzed etherification. |
| Molar Ratio | 1:2 (propylene glycol:tert-butanol) | Excess tert-butanol drives equilibrium toward product formation. |
| Solvent | Hexane (non-polar) | Facilitates separation of the hydrophilic catalyst. |
| Temperature | 40–60°C | Enhances reaction kinetics while minimizing side reactions. |
| Reaction Time | 7 hours | Optimized for high yield. |
Stereoselective Synthesis of Chiral this compound
The synthesis of specific enantiomers of this compound, such as (2S)-1-tert-butoxypropan-2-ol, is of significant interest for applications in asymmetric synthesis where it can be used as a chiral solvent. smolecule.com
Enantioselective Approaches to Chiral Alcohol Synthesis
The synthesis of optically pure 1,2-diols is a fundamental challenge in chemistry, with applications in pharmaceuticals and as chiral auxiliaries. nih.govresearchgate.net While traditional methods often rely on metal catalysts or have issues with regioselectivity, newer approaches are being developed. nih.govresearchgate.net One such method involves the catalytic asymmetric synthesis of enantioenriched 1,2-diols from bulk chemicals like ethane-1,2-diol. nih.govresearchgate.net This involves temporarily masking the diol group as an acetonide to control the stereochemistry of subsequent reactions. nih.govresearchgate.net
Another approach is the use of biocatalysts. For example, baker's yeast has been used to reduce 1-phenyl-1,2-propanedione (B147261) to afford (1R, 2S)-1-phenyl-1,2-propanediol with high chemical and optical yields. jst.go.jp Lipase-catalyzed transesterification is another method used for the asymmetric synthesis of chiral 2-substituted-1,3-propanediols. researchgate.net
Development of Asymmetric Catalysis for Ether Linkages
Asymmetric catalysis is a powerful tool for creating chiral molecules. In the context of ether linkages, research has focused on the development of catalysts that can selectively form one enantiomer over the other. For example, dinuclear zinc catalysts have been used for the asymmetric acylation of meso 2-substituted-1,3-propanediols, providing a route to chiral building blocks. nih.gov
While specific examples of asymmetric catalysis for the direct formation of the ether linkage in this compound are not extensively documented in the provided results, the principles of asymmetric catalysis for related transformations are well-established. uclm.es These often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction. uclm.es
Formation of this compound as a Minor Product or Intermediate
In several chemical processes, this compound is formed as a minor or by-product. During the industrial synthesis of 1-tert-butoxy-2-propanol (the α-isomer) by reacting isobutylene with excess propylene glycol, this compound (the β-isomer) is a known by-product, although its formation is thermodynamically less favored. nih.govwho.int Commercial grades of propylene glycol t-butyl ether typically contain less than 0.5% of the β-isomer. nih.gov
Furthermore, in the etherification of glycerol (B35011) with tert-butyl alcohol (TBA), a reaction aimed at producing fuel additives, various tert-butyl glycerol ethers are formed. The reaction mechanism involves the formation of a carbocation intermediate from TBA, which can then react with either the primary or secondary hydroxyl groups of glycerol. mdpi.com This leads to the formation of mono-, di-, and tri-tert-butyl glycerol ethers. mdpi.com While not the primary focus, the fundamental etherification chemistry is similar, and under certain conditions, side reactions could potentially lead to the formation of propanediol-based ethers.
Pathways within Glycerol Etherification Processes
Direct etherification of glycerol with tert-butylating agents like isobutylene or tert-butanol does not yield this compound. Instead, this process leads to a mixture of glycerol ol mono-, di-, and tri-tert-butyl ethers. The primary monoether products are 1-tert-butoxypropane-2,3-diol and 2-tert-butoxypropane-1,3-diol. mdpi.comresearchgate.netscielo.br
However, this compound can be synthesized through pathways related to glycerol valorization. Glycerol can be converted to propylene glycol (1,2-propanediol) via hydrogenolysis. This propylene glycol can then be etherified to produce a mixture of propylene glycol mono-tert-butyl ether isomers, which includes the target compound, this compound.
The primary synthesis route involves the acid-catalyzed etherification of propylene glycol with isobutylene or tert-butanol. nih.govwho.int In this reaction, the hydroxyl groups of propylene glycol act as nucleophiles, attacking the tert-butyl carbocation generated from the etherifying agent in the presence of an acid catalyst. This reaction typically produces two isomers: the primary ether, 1-tert-butoxypropan-2-ol (α-isomer), and the secondary ether, this compound (β-isomer). The α-isomer is thermodynamically favored and is the predominant product, often constituting over 99% of the isomeric mixture under controlled conditions. nih.govwho.int The formation of this compound occurs as a minor byproduct. nih.gov
The reaction is typically carried out using a solid-resin etherification catalyst, such as a strongly acidic ion-exchange resin like Amberlyst 15. The use of such heterogeneous catalysts simplifies catalyst removal from the reaction products.
Table 1: Synthesis of Propylene Glycol Mono-tert-butyl Ethers (PTBE)
| Parameter | Value/Condition | Outcome | Source |
| Reactants | Propylene Glycol, Isobutylene | Mixture of PTBE isomers | nih.govwho.int |
| Catalyst | Solid-resin etherification catalyst (e.g., Amberlyst 15) | Facilitates etherification | |
| Product Ratio | >99% 1-tert-butoxypropan-2-ol (α-isomer) | High selectivity to the primary ether | who.int |
| Byproducts | This compound (β-isomer), di-tert-butyl propylene glycol, tert-butanol | Forms a complex mixture requiring purification | nih.gov |
Methodologies for Separation and Purification from Complex Mixtures
The crude product from the etherification of propylene glycol is a complex mixture containing the desired monoether isomers, unreacted propylene glycol and isobutylene, the catalyst, and byproducts such as di-tert-butyl ethers and tert-butanol. nih.gov The separation and purification of this compound from this mixture present a challenge due to the presence of its structural isomer, 1-tert-butoxypropan-2-ol.
The primary industrial method for separating these components is fractional distillation. nih.govwho.int This technique exploits the differences in the boiling points of the various compounds in the mixture. The unreacted isobutylene and other light components are typically removed first. Subsequently, the main product, 1-tert-butoxypropan-2-ol, is separated as a distillate.
Since this compound has a higher boiling point than its α-isomer, it becomes concentrated in the higher-boiling fractions of the distillation process, along with the di-ether byproducts. nih.gov Further fractional distillation under reduced pressure can be employed to isolate this compound from these heavier components. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column and the reflux ratio.
Table 2: Physical Properties for Separation of PTBE Isomers
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Isomer Type | Source |
| 1-tert-Butoxypropan-2-ol | 57018-52-7 | C₇H₁₆O₂ | 151 | α-isomer | who.int |
| This compound | 94023-15-1 | C₇H₁₆O₂ | Not specified in sources, but higher than α-isomer | β-isomer | nih.gov |
Elucidation of Reaction Mechanisms and Reactivity of 2 Tert Butoxypropan 1 Ol
Mechanistic Investigations of Ether Bond Formation and Cleavage
The formation and cleavage of the ether bond in 2-tert-butoxypropan-1-ol are fundamental to its synthesis and chemical transformations. These reactions are typically catalyzed by acids and involve distinct mechanistic pathways.
The synthesis of this compound and its isomer, 1-tert-butoxypropan-2-ol, is commonly achieved through the acid-catalyzed reaction of propylene (B89431) glycol with isobutylene (B52900) or tert-butanol (B103910). who.intiarc.fr The use of a solid-resin etherification catalyst, such as a strongly acidic ion-exchange resin like Amberlyst 15, is preferred in industrial settings. who.intiarc.fr This method offers high thermal stability and reusability of the catalyst. The reaction typically proceeds in a non-polar solvent like hexane (B92381) at temperatures ranging from 40°C to 60°C.
The mechanism involves the protonation of isobutylene by the acid catalyst to form a stable tertiary carbocation. This carbocation then undergoes nucleophilic attack by one of the hydroxyl groups of propylene glycol. The primary hydroxyl group is generally more reactive, leading to the formation of 1-tert-butoxypropan-2-ol as the major, thermodynamically favored product (α-isomer), with this compound (β-isomer) being the minor product. who.int By controlling the reaction conditions, the proportion of the α-isomer can be enhanced to over 99%. who.int
The etherification of glycerol (B35011) with propylene or 1-butene (B85601) over acidic heterogeneous catalysts follows a similar mechanism where the double bond of the alkene is protonated to form a carbocation, which is then attacked by the hydroxyl groups of glycerol. nih.gov The reactivity of primary alcohols with isobutene generally follows the order: n-butanol > n-propanol > ethanol (B145695) > methanol. researchgate.net
The tert-butoxy (B1229062) group is generally a poor leaving group in nucleophilic substitution reactions due to the formation of the unstable tert-butyl cation. libretexts.org However, under strongly acidic conditions, the ether oxygen can be protonated, converting the tert-butoxy group into a better leaving group (tert-butanol). The subsequent cleavage of the C-O bond can proceed via an SN1-type mechanism, generating a tertiary carbocation. This carbocation can then react with various nucleophiles. libretexts.org
The bulky nature of the tert-butoxy group provides steric hindrance, making it a poorer nucleophile compared to smaller alkoxides like methoxide (B1231860) or ethoxide. masterorganicchemistry.com This steric hindrance can influence the regioselectivity of reactions. For instance, in elimination reactions, the bulky tert-butoxide base preferentially abstracts a proton from the less sterically hindered position, leading to the formation of the Hofmann (less substituted) alkene product. masterorganicchemistry.com
Cleavage of the tert-butyl ether can also be achieved using Lewis acids such as zinc bromide (ZnBr2) in dichloromethane (B109758) or a mixture of nickel chloride (NiCl2) and zinc powder. researchgate.net These methods provide alternative pathways for deprotection under milder conditions compared to strong protic acids.
Oxidative Transformations and Pathways
The presence of a primary alcohol and an ether linkage in this compound allows for various oxidative transformations, including selective oxidation to carbonyl compounds and cleavage of the ether bond.
The primary alcohol group in this compound can be selectively oxidized to the corresponding aldehyde, 2-tert-butoxypropanal, or further to the carboxylic acid, 2-tert-butoxypropanoic acid. Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The oxidation of the related compound, butoxypropan-1-ol, to butoxypropanoic acid is a known transformation.
It is important to note that under certain conditions, oxidation can also lead to cleavage of the ether bond, a process known as oxidative O-dealkylation.
O-dealkylation is a common metabolic pathway for ether compounds and can also be achieved through chemical means. acsgcipr.org In biological systems, the oxidative dealkylation of tert-butyl ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), is primarily mediated by cytochrome P450 enzymes. nih.gov This process involves the oxidation of the alkyl group, leading to the formation of an unstable hemiacetal intermediate that spontaneously decomposes to an aldehyde and an alcohol. For this compound, this would result in the formation of acetone (B3395972) and propylene glycol. Studies on MTBE and ETBE have shown that cytochrome P450 isoforms like P4502B1 are significantly involved in their oxidative dealkylation. nih.gov
Chemically, the O-dealkylation of tert-butyl ethers can be accomplished using strong acids or Lewis acids. acsgcipr.orgchem-soc.si The removal of tert-butyl groups from phenolic ethers often requires highly acidic conditions. google.com For example, aluminum chloride (AlCl3) has been used for the selective dealkylation of tetra-O-propyl-p-tert-butyl calix arene. chem-soc.si
Theoretical and Computational Studies on Reactivity and Stability
Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reactivity and stability of molecules like this compound. These studies can help to:
Predict Reaction Pathways: By calculating the energies of transition states and intermediates, computational models can predict the most likely pathways for reactions such as etherification and oxidation. For example, DFT calculations can be used to map the transition-state energies in nucleophilic substitutions to understand steric and electronic effects.
Determine Molecular Properties: Theoretical calculations can estimate various physicochemical properties. For the related compound 2-butoxy-1-propanol, the standard Gibbs free energy of formation (ΔfG°) has been calculated as -236.20 kJ/mol, and the enthalpy of formation at standard conditions (ΔfH°gas) is -477.54 kJ/mol. chemeo.com These values provide an indication of the thermodynamic stability of such ether-alcohols.
Understand Reaction Mechanisms: Computational modeling can elucidate the role of catalysts and solvents in chemical reactions. For instance, in the acid-catalyzed etherification, theoretical studies can model the interaction of the reactants with the catalyst surface and the influence of the solvent on the reaction kinetics. academie-sciences.fracademie-sciences.fr
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
Density Functional Theory (DFT) has become an instrumental method for elucidating reaction mechanisms by calculating the potential energy surfaces of reacting systems. This allows for the determination of reaction energy profiles, which map the energy of the system as it progresses from reactants to products through transition states. While specific DFT studies exclusively focused on this compound are not widely available in the public literature, the principles can be understood by examining studies on analogous propylene glycol ethers.
A pertinent example is the investigation of the synthesis of propylene glycol butyl ether (a related compound) from propylene oxide and butanol. researchgate.net In such studies, DFT calculations are employed to model the reaction pathways, including the initial nucleophilic attack, the transition states, and the final products. The calculations help in understanding the regioselectivity of the reaction, i.e., whether the attack occurs at the more or less substituted carbon of the epoxide ring, leading to the formation of the primary or secondary alcohol isomer.
For this compound, DFT could be used to model key reactions such as oxidation or etherification. For instance, in an oxidation reaction, DFT calculations can predict the activation energies for the abstraction of a hydrogen atom from the primary alcohol group, leading to the formation of an aldehyde or a carboxylic acid. The reaction energy profile would illustrate the energy of the reactants, the transition state for the hydrogen abstraction, and the energy of the resulting products.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Oxidation of this compound
| Reaction Coordinate | Species | Relative Energy (kJ/mol) |
| Reactants | This compound + Oxidant | 0 |
| Transition State 1 | [Oxidant---H---CH(OH)R] | +Ea1 |
| Intermediate | 2-tert-Butoxypropanal + Reduced Oxidant | -ΔH1 |
| Transition State 2 | [Oxidant---H---C(O)R] | +Ea2 |
| Products | 2-tert-Butoxypropanoic Acid + Reduced Oxidant | -ΔH2 |
| Note: This table is illustrative and based on general principles of oxidation reactions. R represents the -CH(CH₃)OC(CH₃)₃ group. Actual values would require specific DFT calculations. |
These calculations provide insights into the reaction kinetics and thermodynamics, helping to predict the feasibility and rate of a reaction under specific conditions. The choice of the functional and basis set in the DFT calculations is critical for obtaining accurate results that correlate well with experimental observations. researchgate.net
Quantum Chemical Modeling of Electronic Properties and Molecular Interactions
Quantum chemical modeling extends beyond reaction energies to elucidate the electronic properties and intermolecular interactions of molecules like this compound. These models can calculate various molecular descriptors that govern the compound's reactivity and physical behavior.
Electronic Properties: Key electronic properties that can be modeled include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential.
HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized around the oxygen atoms of the hydroxyl and ether groups, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the C-O and C-H antibonding orbitals. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions of positive and negative potential. For this compound, a negative potential would be concentrated around the oxygen atoms, making them susceptible to attack by electrophiles or coordination with cations. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction or hydrogen bonding.
Molecular Interactions: Quantum chemical models are also invaluable for studying non-covalent interactions, such as hydrogen bonding, which are critical in determining the physical properties and reactivity of this compound in solution.
Molecular dynamics simulations, often parameterized with data from quantum chemical calculations, can be used to study the behavior of these molecules in different environments. For instance, a study on the interplay of inter- and intramolecular hydrogen bonding in ether alcohols revealed that the distance between the ether and hydroxyl groups is a critical factor. mdpi.com In this compound, the proximity of the ether and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which would affect its conformation and reactivity. These simulations can quantify the extent of inter- and intramolecular hydrogen bonding in the pure liquid and in mixtures. mdpi.com
Table 2: Calculated Electronic and Molecular Properties of Glycol Ethers
| Property | Description | Relevance to this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility in polar solvents and intermolecular dipole-dipole interactions. |
| Electrostatic Potential Surface | A map of the electrostatic potential on the electron density surface. | Visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. |
| Note: The specific values for these properties for this compound would require dedicated quantum chemical calculations. |
By combining DFT calculations of reaction profiles with quantum chemical modeling of electronic properties and molecular interactions, a comprehensive understanding of the reactivity and chemical behavior of this compound can be achieved. This theoretical framework is essential for designing new synthetic routes and for predicting the compound's behavior in various applications.
Applications of 2 Tert Butoxypropan 1 Ol in Modern Organic Synthesis
Role as a Chiral Building Block for Complex Molecules
There is a lack of available scientific studies detailing the use of enantioenriched 2-tert-butoxypropan-1-ol as a chiral building block in the synthesis of complex molecules.
Synthesis of Enantioenriched Pharmaceutical Precursors
Application in Natural Product Synthesis
The role of this compound in the total synthesis of natural products is not documented in available chemical literature.
Precursor for Advanced Functional Materials
While theoretically possible, there is no significant body of research on the derivatization of this compound into advanced functional materials.
Derivatization to Polymeric Monomers
Specific research on the conversion of this compound into monomers for subsequent polymerization is not prominently featured in scientific databases.
Design and Synthesis of Specialized Glycol Ethers
Although this compound is itself a glycol ether, its use as a starting material for the synthesis of other, more specialized glycol ethers is not a well-documented area of research.
Catalytic Roles and Applications
No evidence was found to suggest that this compound is used for its catalytic properties or as a ligand in catalytic processes.
Exploration as a Ligand in Transition Metal Catalysis
There are no available research findings or reports on the exploration of this compound as a ligand for transition metal complexes. The potential of its hydroxyl and ether functionalities to coordinate with metal centers has not been specifically investigated or reported in the context of catalytic cycles for organic transformations. Consequently, no data on reaction yields, stereoselectivity, or substrate scope for reactions catalyzed by a this compound-metal complex can be provided.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural confirmation of organic molecules in solution. For 2-tert-Butoxypropan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
Proton (¹H) NMR for Structural Confirmation and Impurity Profiling
Proton (¹H) NMR spectroscopy is the first line of analysis for structural confirmation. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The integration of these signals provides the ratio of protons in each environment, while the splitting patterns (multiplicity), governed by J-coupling, reveal the number of neighboring protons.
Key expected resonances for this compound would include a singlet for the nine equivalent protons of the tert-butyl group, which typically appears in the upfield region (around 1.2 ppm) due to the shielding effect of the alkyl groups. The protons of the propanol (B110389) backbone would present more complex signals. The methine proton (CH) adjacent to the ether linkage and the methyl group would likely appear as a multiplet. The two diastereotopic protons of the methylene (B1212753) group (CH₂) adjacent to the hydroxyl group would also be expected to show distinct signals, likely as a doublet of doublets each, due to coupling with the methine proton. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
Impurity profiling via ¹H NMR is highly effective. The presence of its isomer, 1-tert-Butoxypropan-2-ol, would be discernible by a different set of signals, notably a characteristic doublet for the terminal methyl group adjacent to the hydroxyl-bearing carbon. who.int Other potential impurities, such as tert-butanol (B103910) or propylene (B89431) glycol, would also have unique and identifiable ¹H NMR signatures. who.int
Table 1: Predicted ¹H NMR Data for this compound (Note: Actual chemical shifts (δ) and coupling constants (J) can vary based on the solvent and spectrometer frequency. The following are predicted values for illustrative purposes.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₃C- | ~1.2 | Singlet (s) | 9H |
| -OCH(CH₃)- | ~3.4 - 3.6 | Multiplet (m) | 1H |
| -CH(CH₃)CH₂OH | ~1.1 | Doublet (d) | 3H |
| -CH₂OH | ~3.5 - 3.7 | Doublet of Doublets (dd) | 2H |
| -OH | Variable | Broad Singlet (br s) | 1H |
Carbon-13 (¹³C) NMR for Carbon Connectivity Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will give rise to a single peak. The chemical shift of each peak is indicative of the carbon's electronic environment.
For this compound, one would expect to see five distinct signals. The carbon of the tert-butyl group quaternary carbon would appear around 73-75 ppm, while the three equivalent methyl carbons of the tert-butyl group would resonate at a higher field, typically around 27-29 ppm. The carbons of the propanol backbone would include the methine carbon bonded to the ether oxygen (downfield), the methylene carbon bonded to the hydroxyl group, and the terminal methyl carbon (upfield). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound (Note: Predicted chemical shifts (δ) based on related structures and general principles.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (CH₃)₃ | ~74 |
| -OC H(CH₃)- | ~78 |
| -C H₂OH | ~65 |
| -OCH(C H₃)- | ~16 |
| -C(C H₃)₃ | ~28 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). nih.gov For this compound, a COSY spectrum would show a cross-peak between the methine proton and the protons of the adjacent methylene and methyl groups, confirming the propanol backbone's connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. nih.gov This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the protons of the tert-butyl group to the quaternary carbon of that group and to the methine carbon of the propanol backbone, confirming the ether linkage.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental composition of the molecule, which can definitively confirm the molecular formula of this compound as C₇H₁₆O₂. chemsrc.com This high level of accuracy helps to distinguish it from other compounds that may have the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and identifying components in a mixture. Current time information in San Jose, CA, US.guidechem.combiosynth.com In the context of this compound, GC is used to separate it from its isomers, starting materials, and other byproducts. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (132.2 g/mol ), although it may be of low intensity. More importantly, the fragmentation pattern provides a "fingerprint" for the molecule. A characteristic and often dominant peak in the mass spectra of tert-butyl ethers is at m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺). Current time information in San Jose, CA, US. Other fragment ions would result from the cleavage of the propanol chain, providing further structural information. For instance, the loss of a CH₂OH radical would result in an ion at m/z 101. The retention time from the gas chromatograph combined with the unique fragmentation pattern allows for the confident identification and quantification of this compound in complex samples. who.intbiosynth.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 132 | [C₇H₁₆O₂]⁺ (Molecular Ion) |
| 117 | [M - CH₃]⁺ |
| 101 | [M - CH₂OH]⁺ |
| 57 | [(CH₃)₃C]⁺ |
Chromatographic Techniques for Separation and Quantification
Chromatography is an essential tool for assessing the purity and resolving the stereoisomers of this compound. Gas and liquid chromatography techniques offer high-resolution separation critical for quality control and stereochemical analysis.
Gas Chromatography (GC) with Flame Ionization Detection (FID) for Purity and Isomeric Ratios
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for determining the purity of this compound and quantifying the ratio of its structural isomers. The manufacturing process of propylene glycol tert-butyl ethers can result in the primary product, 1-tert-butoxypropan-2-ol (α-isomer), and the secondary, less abundant this compound (β-isomer). who.intwho.int GC-FID provides the necessary resolution to separate these closely related compounds from each other, as well as from potential impurities like tert-butanol and propylene glycol. who.int
The principle of GC-FID relies on the differential partitioning of volatile compounds between a stationary phase within a capillary column and a gaseous mobile phase. The flame ionization detector then combusts the eluting compounds, generating a current proportional to the amount of carbon atoms, which allows for precise quantification. For isomeric analysis, the relative peak areas in the chromatogram correspond directly to the ratio of the isomers in the sample. Commercial technical products of the α-isomer, for instance, have been quantified using GC-FID, where the β-isomer is identified as a potential impurity. who.int
Below is a table outlining typical parameters for a GC-FID method tailored for this analysis.
Table 1: Representative GC-FID Parameters for Purity and Isomeric Analysis
| Parameter | Value/Description |
|---|---|
| Column | Capillary column (e.g., DB-5, HP-5ms, or similar non-polar to mid-polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |
| Carrier Gas | Helium or Nitrogen, constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1.0 µL |
| Detector | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) for Chiral Resolution
The this compound molecule contains a chiral center at the second carbon atom of the propanol backbone, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-tert-butoxypropan-1-ol and (S)-2-tert-butoxypropan-1-ol. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for the separation and quantification of these enantiomers. csfarmacie.czrsc.org
Chiral resolution by HPLC is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net These complexes have different energies of formation and stability, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including alcohols. indexcopernicus.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for optimizing the separation. indexcopernicus.com
The following table details a representative HPLC method for the chiral resolution of this compound.
Table 2: Representative HPLC Method for Chiral Resolution
| Parameter | Value/Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Hexane / 2-Propanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 210 nm (due to lack of a strong chromophore, low wavelength UV is used) or Refractive Index (RI) Detector |
| Injection Volume | 10 µL |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in this compound and analyzing its molecular vibrations. While both probe the vibrational modes of a molecule, they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in dipole moment, whereas Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. nih.gov Consequently, they provide complementary information.
The spectrum of this compound is characterized by several key vibrational bands:
O-H Stretching: A strong, broad absorption in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. The corresponding Raman signal is typically weaker.
C-H Stretching: Strong absorptions in both IR and Raman spectra between 2850-3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the tert-butyl and propanol moieties.
C-O Stretching: The spectrum contains two distinct C-O stretching vibrations. The C-O stretch of the primary alcohol appears in the 1050-1150 cm⁻¹ region, while the ether C-O-C linkage gives rise to a strong band, typically around 1100-1200 cm⁻¹.
O-H Bending: The in-plane bending of the O-H group results in a medium to broad absorption in the 1330-1440 cm⁻¹ range in the IR spectrum.
Computational studies, such as those using Density Functional Theory (DFT), can be performed to support and rationalize the vibrational spectroscopy analysis. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad | Weak |
| C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) | 2850 - 3000 | Strong | Strong |
| O-H Bend | Alcohol (-OH) | 1330 - 1440 | Medium, Broad | Weak |
| C-H Bend | Alkyl (-CH₃, -CH₂) | 1350 - 1470 | Medium | Medium |
| C-O-C Stretch | Ether | 1100 - 1200 | Strong | Medium |
Environmental Transformation and Fate of 2 Tert Butoxypropan 1 Ol in Natural Systems
Atmospheric Degradation Mechanisms
Once released into the atmosphere, 2-tert-butoxypropan-1-ol is expected to exist predominantly in the vapor phase. nih.gov Its degradation and transport in the atmosphere are governed by photochemical reactions and its tendency to volatilize.
Photochemical Oxidation by Hydroxyl Radicals
The primary degradation pathway for this compound in the atmosphere is expected to be its reaction with photochemically produced hydroxyl (•OH) radicals. nih.gov These highly reactive radicals are key oxidants in the troposphere, initiating the breakdown of many volatile organic compounds (VOCs). rsc.org
For the structurally similar alpha-isomer, 1-tert-butoxypropan-2-ol, the estimated atmospheric half-life for this reaction is approximately 23 hours. nih.gov This suggests that this compound would also be degraded relatively quickly in the atmosphere, limiting its persistence and long-range transport. The oxidation process involves the abstraction of a hydrogen atom from the ether molecule, leading to the formation of various degradation products. rsc.org
Table 1: Estimated Atmospheric Half-life for the Reaction with Hydroxyl Radicals
| Compound | Estimated Half-life | Source |
| 1-tert-Butoxypropan-2-ol | 23 hours | nih.gov |
Note: This data is for the alpha-isomer and is used as an estimate for this compound.
Volatilization Dynamics and Atmospheric Transport Modeling
Due to its vapor pressure, any release of this compound to the air will result in it existing solely as a vapor in the ambient atmosphere. nih.gov Its tendency to move from soil and water surfaces into the air is a significant aspect of its environmental distribution. Volatilization from moist soil surfaces is anticipated to be an important fate process. nih.gov
Aqueous Phase Behavior and Degradation Pathways
In aquatic environments, the behavior of this compound is influenced by its stability in water, its interaction with solid materials, and its potential to volatilize from the water surface.
Hydrolytic Stability under Varying Environmental Conditions
This compound is not expected to undergo significant hydrolysis under typical environmental conditions. nih.gov This is because the ether linkage is generally stable and lacks functional groups that readily hydrolyze in water at ambient temperatures and pH levels. nih.gov While catalyzed hydrolysis is possible under specific industrial conditions, it is not a significant degradation pathway in natural aquatic systems.
Sorption to Suspended Solids and Sediments in Aquatic Environments
Sorption, the process of a chemical binding to solid particles, is not expected to be a major fate process for this compound in aquatic environments. Based on the estimated organic carbon-water (B12546825) partition coefficient (Koc) for its alpha-isomer, the compound has very high mobility. nih.gov This indicates a low tendency to adsorb to suspended solids and sediments, meaning it is likely to remain primarily in the dissolved phase in the water column. nih.gov
Table 2: Estimated Soil and Sediment Sorption Potential
| Compound | Estimated Koc | Mobility Potential | Source |
| 1-tert-Butoxypropan-2-ol | 5 | Very High | nih.gov |
Note: This data is for the alpha-isomer and is used as an estimate for this compound.
Volatilization from Water Surfaces Based on Henry's Law Constant
Volatilization from water surfaces is considered an important environmental fate process for this compound. nih.gov The Henry's Law constant, which describes the partitioning of a chemical between air and water, provides insight into this behavior. The estimated Henry's Law constant for the alpha-isomer suggests a moderate potential for volatilization. nih.gov
Based on this constant, the estimated volatilization half-lives for 1-tert-butoxypropan-2-ol are 6 days from a model river and 69 days from a model lake. nih.gov This indicates that over time, a significant fraction of the compound in an aquatic system will partition to the atmosphere.
Table 3: Estimated Volatilization from Water
| Compound | Estimated Henry's Law Constant (atm·m³/mol) | Estimated Volatilization Half-life (Model River) | Estimated Volatilization Half-life (Model Lake) | Source |
| 1-tert-Butoxypropan-2-ol | 4.73 x 10⁻⁶ | 6 days | 69 days | nih.govnih.gov |
Note: This data is for the alpha-isomer and is used as an estimate for this compound.
Mobility and Fate in Soil Environments
The movement and ultimate disposition of this compound in soil are governed by several key physicochemical properties. While specific experimental data for this compound are scarce, estimations based on its structural isomer provide valuable insights.
The soil organic carbon-water partition coefficient (Koc) is a critical parameter for predicting the mobility of a chemical in soil. A low Koc value suggests weak adsorption to soil particles and a high potential for leaching into groundwater. For the structurally similar compound, 1-tert-butoxypropan-2-ol, an estimated Koc value of 5 has been reported. heraproject.comnih.gov This extremely low value indicates very high mobility in soil. heraproject.comnih.gov
Given the structural similarities between the two isomers, it is reasonable to infer that this compound would also exhibit a low Koc value and, therefore, a high potential to leach through the soil profile and potentially contaminate groundwater resources. Chemicals with high mobility are less likely to be retained in the topsoil and can be readily transported with percolating water.
Estimated Soil Mobility Parameters for structurally similar Propylene (B89431) Glycol Ethers
| Parameter | Estimated Value | Implication for Mobility |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | 5 | Very High Mobility |
Note: Data presented is for the structural isomer 1-tert-butoxypropan-2-ol and is used as an estimate for this compound due to a lack of specific data.
Volatilization is another significant process affecting the fate of chemicals in the soil environment. The tendency of a chemical to volatilize from moist soil is influenced by its Henry's Law constant. An estimated Henry's Law constant for 1-tert-butoxypropan-2-ol is 4.73 x 10⁻⁶ atm·m³/mole. heraproject.comnih.gov This value suggests that volatilization from moist soil surfaces is expected to be an important environmental fate process. heraproject.comnih.gov
Therefore, when this compound is released to soil, a fraction of it is likely to partition into the air from the soil surface, especially under moist conditions. This process can contribute to its dispersion in the atmosphere.
Biodegradation Potential and Environmental Persistence
The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, particularly biodegradation.
For instance, the structurally similar compound 2-tertiary butoxy ethanol (B145695) showed no significant degradation in a 16-day biological oxygen demand (BOD) test. heraproject.comnih.gov Based on this, it is predicted that this compound is not expected to biodegrade readily in either water or soil under aerobic or anaerobic conditions. heraproject.comnih.gov This resistance to biodegradation suggests that the compound could be persistent in the environment.
The environmental persistence of glycol ethers is highly dependent on their specific molecular structure. Propylene glycol ethers (PGEs) with less complex alkyl chains generally show greater biodegradability. nih.gov However, the tertiary butyl group in this compound presents a significant steric hindrance to microbial enzymatic attack, which is a key step in the biodegradation process.
Studies on a range of PGEs have shown that while many are aerobically biodegradable, those with more complex branching, such as the tert-butyl group, are more recalcitrant. nih.gov Therefore, by analogy with other tertiary-alkyl-substituted glycol ethers, this compound is predicted to have a low biodegradation potential and, consequently, a longer environmental half-life compared to its linear-chain counterparts.
Advanced Environmental Fate Modeling and Risk Assessment Frameworks
In the absence of extensive empirical data, environmental fate modeling and risk assessment frameworks are essential tools for predicting the environmental behavior and potential risks of chemicals like this compound.
For the broader category of propylene glycol ethers, multimedia fugacity models, such as the Equilibrium Criterion (EQC) model, have been used to simulate their distribution across different environmental compartments (air, water, soil, and sediment). nih.gov These models utilize key physicochemical properties to estimate the likely environmental concentrations resulting from emissions.
Quantitative Structure-Activity Relationship (QSAR) models are also widely used to estimate the physicochemical and toxicological properties of chemicals when experimental data is lacking. nih.govcadaster.eu Programs like the US Environmental Protection Agency's (EPA) EPI Suite™ can provide estimates for properties such as Koc, Henry's Law constant, and biodegradation rates, which are crucial inputs for fate models. ca.govepa.gov
Application of Multimedia Fate Models for Environmental Distribution
Multimedia fate models, such as fugacity-based models, are computational tools used to predict the environmental distribution of chemicals. ecetoc.orgiarc.frenvchemgroup.com These models consider the properties of the chemical and the characteristics of a model environment (including air, water, soil, and sediment) to estimate where a chemical is likely to accumulate. ecetoc.orgenvchemgroup.com
For this compound, if released into the air, its vapor pressure suggests it will exist predominantly as a vapor. iarc.frnih.gov In the atmosphere, it is expected to be degraded by photochemical reactions with hydroxyl radicals, with an estimated half-life of 23 hours. iarc.frnih.gov If released into soil, it is predicted to have very high mobility. iarc.frnih.gov Volatilization from moist soil surfaces is anticipated to be a significant fate process. iarc.frnih.gov When released into water, it is not expected to adsorb to suspended solids and sediment. iarc.frnih.gov Volatilization from water surfaces may also be an important process. iarc.frnih.gov
Fugacity models, which are a type of multimedia fate model, suggest that the environmental compartment of greatest concern is the one into which the substance is initially released. iarc.fr The distribution of a related compound, dibutyl ether, calculated using the Mackay Fugacity Model Level I, showed that the main environmental compartment was air (> 97%), with marginal amounts in soil (1.77%) and water (0.89%). oecd.org A Level III fugacity model for another related compound, 1-butoxypropan-2-ol, predicted the following distribution depending on the release scenario. theic2.org
Table 1: Predicted Environmental Distribution of a Structurally Similar Compound (1-butoxypropan-2-ol) using a Level III Fugacity Model
| Environmental Compartment | Release Scenario: 100% to Air | Release Scenario: 100% to Water | Release Scenario: 100% to Soil |
| Air | 1.34% | 40.6% | 58% |
| Water | 40.6% | - | - |
| Soil | 58% | - | - |
| Sediment | 0.0769% | - | - |
This table is generated based on data for a structurally similar compound and provides an estimation of how this compound might behave.
Quantitative Structure-Activity Relationships (QSARs) for Environmental Endpoints
Quantitative Structure-Activity Relationships (QSARs) are theoretical models that relate the chemical structure of a molecule to its physicochemical properties and biological activities, including its environmental fate and ecotoxicity. umweltbundesamt.denih.govuninsubria.it These in silico methods are valuable for predicting the potential environmental impact of chemicals when experimental data is limited. uninsubria.itrsc.org
For this compound and related glycol ethers, QSAR models can be used to estimate key environmental parameters. umweltbundesamt.dersc.org For instance, the octanol-water partition coefficient (log K_ow_), a key indicator of a substance's potential for bioaccumulation, can be estimated using QSAR models like KOWWIN. umweltbundesamt.de A low estimated bioconcentration factor of 0.8 for a similar compound suggests that the potential for bioconcentration in aquatic organisms is low. iarc.frnih.gov
Biodegradability is another critical endpoint. Based on the biological oxygen demand test result for a structurally similar compound, 2-tertiary butoxy ethanol, 1-tert-butoxypropan-2-ol is not expected to biodegrade readily in water or soil. iarc.frnih.gov The presence of tertiary and ether structures generally corresponds with lower biodegradability. iarc.frnih.gov
Hydrolysis is not considered a significant environmental fate process for this compound as it lacks functional groups that readily hydrolyze under typical environmental conditions. iarc.frnih.gov
Table 2: QSAR-Estimated Environmental Properties of Structurally Similar Compounds
| Property | Estimated Value | Significance |
| Log K_ow (Octanol-Water Partition Coefficient) | 0.87 (for 1-tert-butoxypropan-2-ol) | Indicates low potential for bioaccumulation. iarc.fr |
| Henry's Law Constant | 4.73 x 10⁻⁶ atm·m³/mole (for 1-tert-butoxypropan-2-ol) | Suggests volatilization from moist soil and water is an important fate process. iarc.fr |
| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 5 (for 1-tert-butoxypropan-2-ol) | Indicates very high mobility in soil. iarc.fr |
| Atmospheric Half-life (reaction with OH radicals) | 23 hours (for 1-tert-butoxypropan-2-ol) | Suggests relatively rapid degradation in the atmosphere. iarc.frnih.gov |
| Bioconcentration Factor (BCF) | 0.8 (for 1-tert-butoxypropan-2-ol) | Suggests low potential for accumulation in aquatic organisms. iarc.frnih.gov |
This table presents estimated values for a structurally similar isomer, providing insights into the likely environmental behavior of this compound.
Q & A
Basic Questions
Q. What personal protective equipment (PPE) is essential for safe handling of 2-tert-Butoxypropan-1-ol in laboratory settings?
- Methodological Answer :
- Eye/Face Protection : Use chemical safety goggles or a face shield to prevent splashes .
- Hand Protection : Wear EN 374-certified gloves (e.g., nitrile or neoprene) and verify compatibility with the compound. Reusable gloves must be cleaned and dried thoroughly .
- Respiratory Protection : In poorly ventilated areas, use respiratory equipment rated for organic vapors .
- Skin Care : Apply barrier creams before work and wash hands thoroughly post-handling .
Q. How should this compound be stored to minimize environmental and safety risks?
- Methodological Answer :
- Store in sealed containers away from oxidizers (e.g., peroxides, nitrates) to prevent reactive hazards .
- Maintain in a cool, dry, well-ventilated area to avoid vapor accumulation .
- Use secondary containment to prevent spills from reaching drains or soil .
Q. What first-aid measures are recommended for accidental exposure to this compound?
- Methodological Answer :
- Skin Contact : Rinse immediately with water and soap; seek medical advice if irritation persists .
- Eye Exposure : Flush eyes with water for ≥15 minutes and consult an ophthalmologist .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
Advanced Research Questions
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for detecting trace levels of this compound in environmental matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate the analyte .
- Column Selection : Employ a polar capillary column (e.g., DB-WAX) to enhance separation of glycol ether derivatives .
- Quantification : Calibrate using deuterated internal standards (e.g., d₄-2-tert-butoxypropan-1-ol) to correct for matrix effects .
Q. What experimental strategies can resolve contradictions in toxicity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct sub-chronic rodent trials (90-day) to establish a no-observed-adverse-effect level (NOAEL), focusing on hematological parameters .
- Comparative Analysis : Cross-reference in vitro cytotoxicity data (e.g., hepatic cell lines) with in vivo findings to identify metabolic pathways .
- Meta-Analysis : Aggregate historical data from structurally analogous compounds (e.g., 2-butoxyethanol) to infer mechanistic similarities .
Q. How can this compound be utilized as a solvent in lipid membrane dynamics studies?
- Methodological Answer :
- Membrane Model Systems : Incorporate the compound into liposome formulations to study its effects on bilayer fluidity via fluorescence anisotropy .
- Phase Behavior Analysis : Use differential scanning calorimetry (DSC) to assess its impact on lipid phase transitions .
- Drug Delivery Applications : Test its compatibility with hydrophobic drug encapsulation, monitoring stability via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
